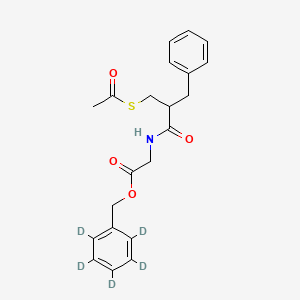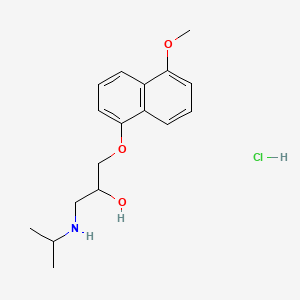![molecular formula C12H18O4 B588218 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 CAS No. 1246815-20-2](/img/new.no-structure.jpg)
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is a deuterated derivative of a compound known for its relevance in pharmaceutical research. This compound is often studied for its potential impurities in drug formulations, particularly in the context of metoprolol, a selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 typically involves a two-step process:
Substitution Reaction: Starting from 4-(2-methoxyethyl)phenol, the compound undergoes a potassium hydroxide-mediated substitution with epichlorohydrin.
Hydrolysis: The resulting epoxide is then hydrolyzed using sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as ultrasound-assisted synthesis have been explored to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 has several applications in scientific research:
Chemistry: Used as a reference standard for impurity profiling in pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of metoprolol impurities, it may affect the drug’s stability and efficacy by interacting with β1 receptors, influencing cardiovascular functions .
Comparación Con Compuestos Similares
Similar Compounds
Metoprolol: A selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions.
4-(2-Methoxyethyl)phenol: A precursor in the synthesis of the compound.
Epichlorohydrin: Used in the initial substitution reaction.
Uniqueness
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and tracing. This property allows for more precise studies of metabolic pathways and drug interactions.
Propiedades
Número CAS |
1246815-20-2 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
231.303 |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/i8D2,9D2,11D |
Clave InChI |
MELFVOGWPJFQBB-QJHRKUAUSA-N |
SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O |
Sinónimos |
H 93/82-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)





![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)



![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)
